Eutylone

描述

Classification and Chemical Kinship within Synthetic Cathinones

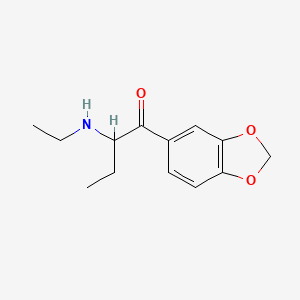

Eutylone is chemically known as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one. who.intusdoj.govmyfloridalegal.com It is a synthetic cathinone (B1664624) derivative characterized by a 1,3-benzodioxol-5-yl ring and a straight side chain. mdpi.com This structure places it in kinship with other methylenedioxy cathinones such as methylone, butylone, and pentylone (B609909), sharing structural similarities with 3,4-methylenedioxymethamphetamine (MDMA). who.inthealthyliferecovery.comusdoj.govmyfloridalegal.commdpi.comnih.gov

Structurally, this compound can be considered a methylone analog with ethyl groups at both the -carbon and amine positions. nih.govresearchgate.net It is also described as a positional isomer of pentylone. who.intmyfloridalegal.com The presence of the -ketone group distinguishes it from amphetamines like MDMA. healthyliferecovery.commdpi.com

Research indicates that small structural changes within synthetic cathinones can lead to significant differences in pharmacological properties. nih.gov this compound, like other methylenedioxy-substituted cathinones, has been found to be relatively stable in biological matrices like urine and blood, a characteristic attributed to the stabilizing effect of the methylenedioxy group. who.int

Historical Context of Research and Emergence in Scientific Monitoring Systems

The synthesis of this compound was described in a patent issued by Boehringer Sohn AG and Co KG Boehringer Ingelheim GmbH in the 1960s. who.intwikipedia.org While its synthesis has been known for some time, its emergence as a prevalent substance in illicit markets and, consequently, in scientific monitoring systems is more recent. healthyliferecovery.comwikipedia.orgspringermedizin.de

This compound was first reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2014, following a seizure in Poland. wikipedia.orgspringermedizin.deresearchgate.net However, a marked increase in its availability and detection in Europe, the United States, New Zealand, and other parts of the world occurred during 2019–2020. nih.govwikipedia.orgresearchgate.net This surge in prevalence followed bans on related compounds like N-ethyl pentylone (ephylone), suggesting that this compound quickly replaced it in the market due to similar structure. springermedizin.decfsre.org

In the United States, this compound was first forensically identified in September 2018. researchgate.net By 2019 and throughout 2020, it became the most commonly reported cathinone in drug seizures and biological samples in the US. nih.govwikipedia.orgresearchgate.net Data from the National Forensic Laboratory Information System (NFLIS) showed a sharp increase in this compound reports from 2018 to 2019. myfloridalegal.comlongdom.org The Center for Forensic Science Research and Education (CFSRE) also reported an increasing prevalence of this compound in forensic casework in the US since 2018. who.int this compound has also been detected in wastewater analysis in countries like Australia, which can serve as an additional early warning system for monitoring NPS use trends. who.intnih.gov

Research findings related to this compound often involve analytical methodologies for its identification and quantification in seized drugs and biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy are employed for its characterization and confirmation. who.intresearchgate.netfyxzz.cn Studies have also focused on identifying this compound metabolites in biological matrices to aid in forensic investigations. who.intresearchgate.net

The increasing prevalence of this compound in forensic toxicology casework, including postmortem and driving under the influence of drugs (DUID) cases, highlights the importance of ongoing academic research to understand its detection, metabolism, and the trends of its appearance in monitoring systems. who.intresearchgate.netcfsre.org

Here is a summary of this compound detection in forensic investigations in the US during a specific period:

| Time Period | Number of Forensic Investigations | Number of States Involved | Matrix Types Analyzed | Mean Concentration in Postmortem Blood (n=67) | Range in Postmortem Blood (n=67) | Mean Concentration in DUID Blood (n=7) | Range in DUID Blood (n=7) |

| Jan 2019 - Apr 2020 | 83 | 13 | Blood, Urine, Tissue | 1020 ± 2242 ng/mL | 1.2 - 11000 ng/mL | 942 ± 1407 ng/mL | 17 - 3600 ng/mL |

Data compiled from Krotulski et al., 2020/2021. who.intresearchgate.net Note: This table presents data from specific research findings and is not exhaustive of all monitoring data.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERSNXHEOIYEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018397 | |

| Record name | Eutylone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802855-66-9 | |

| Record name | Eutylone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=802855-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eutylone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802855669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eutylone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUTYLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6WQJ7NF96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Eutylone

Molecular Mechanism of Action at Monoamine Transporters

Eutylone is characterized as a hybrid transporter agent, demonstrating properties of both a reuptake inhibitor and a substrate-releasing agent, depending on the specific monoamine transporter. nih.govresearchgate.netnih.gov This dual activity profile distinguishes its mechanism from classic psychostimulants.

This compound acts as a potent inhibitor of the dopamine (B1211576) transporter (DAT). chemicalbook.com In vitro assays using rat brain synaptosomes have shown that this compound, along with its isomers pentylone (B609909) and dibutylone (B1660615), inhibits the uptake of dopamine with nearly identical and significant potency, displaying an IC50 value of approximately 120 nM. nih.govnih.govacs.org This action as a DAT uptake inhibitor is consistent with the pharmacological mechanism of cocaine. researchgate.net Studies in Human Embryonic Kidney (HEK) cells expressing the human dopamine transporter (hDAT) further confirm its high affinity and inhibitory action at this site. who.int The potent inhibition of dopamine uptake is a primary contributor to the psychostimulant effects of the compound. nih.gov

Similar to its action at DAT, this compound functions as an uptake inhibitor at the norepinephrine (B1679862) transporter (NET). nih.govchemicalbook.com However, its potency at NET is considerably lower than at DAT. nih.gov Research indicates that the effect of this compound on norepinephrine uptake is about 10-fold weaker than its effect on dopamine uptake. nih.govnih.govacs.org Despite the lower potency relative to DAT, the potency of this compound at NET is comparable to that of the related compound methylone. nih.gov

This compound's interaction with the serotonin (B10506) transporter (SERT) is more complex than its activity at DAT and NET. It exhibits a hybrid mechanism, functioning as both an uptake inhibitor and a weak partial releasing agent. nih.govsafrole.comresearchgate.net this compound and its isomer pentylone inhibit serotonin uptake, an effect not shared by their other isomer, dibutylone. nih.govchemicalbook.comacs.org In addition to blocking reuptake, this compound demonstrates substrate activity at SERT, stimulating a partial release of serotonin that can reach up to 50% of the maximal response observed with classic releasing agents. nih.govnih.govacs.org This substrate-like activity at SERT is akin to the mechanism of MDMA. researchgate.net

The pharmacological profile of this compound can be better understood by comparing its transporter potencies with those of other well-known psychostimulants and related synthetic cathinones. This compound is a more potent dopamine uptake inhibitor than methylone but shares a similar potency with its isomers pentylone and dibutylone. nih.gov Its affinity for DAT is more comparable to cocaine than to methamphetamine. who.int In contrast, this compound is a more potent inhibitor of serotonin uptake than methamphetamine. who.int Compared to its isomer pentylone, this compound has a nearly identical potency at DAT and NET but is slightly more potent as a SERT inhibitor. nih.govresearchgate.net

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

|---|---|---|---|

| This compound | ~120 nih.gov | ~1200 nih.gov | 640 who.int |

| Pentylone | ~120 nih.gov | ~1200 nih.gov | Data Not Available |

| Dibutylone | ~120 nih.gov | ~1200 nih.gov | Inactive nih.gov |

| Methylone | >1000 nih.gov | ~1200 nih.gov | Data Not Available |

| Cocaine | 200-700 nih.gov | 200-700 nih.gov | 200-700 nih.gov |

| Methamphetamine | ~600 nih.gov | 70-100 nih.gov | 20,000-40,000 nih.gov |

| MDMA | ~1500 nih.gov | ~462 nih.gov | ~238 nih.gov |

Neurochemical Effects of this compound in In Vitro Systems

Studies utilizing Human Embryonic Kidney (HEK) cells stably transfected to express human monoamine transporters (hDAT, hNET, and hSERT) have provided precise data on this compound's interaction with these targets. who.int In this system, this compound was confirmed to be an inhibitor of monoamine reuptake with a clear preference for the dopamine transporter. who.int The affinity (Ki) and potency (IC50) values demonstrate a rank order of DAT > NET > SERT for binding affinity and DAT > SERT > NET for uptake inhibition potency. who.int These findings from human cell lines corroborate the data from rat brain synaptosome preparations, confirming this compound's primary mechanism as a potent dopamine reuptake inhibitor. who.int

| Transporter | This compound Binding Affinity Kᵢ (nM) | This compound Uptake Inhibition IC₅₀ (nM) |

|---|---|---|

| hDAT | 640 who.int | 281 who.int |

| hNET | 1,870 who.int | 8,800 who.int |

| hSERT | 8,500 who.int | 640 who.int |

Neurotransmitter Release Profiles in Rat Brain Synaptosomes

This compound's neurochemical mechanism involves interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). In vitro studies using synaptosomes prepared from rat brain tissue have characterized this compound as a hybrid transporter agent. This classification indicates that its actions differ across the various monoamine transporters. nih.govresearchgate.net

Research demonstrates that this compound is a potent inhibitor of dopamine and norepinephrine uptake. usdoj.gov Its inhibitory effects are approximately tenfold more potent at DAT compared to NET. who.int In contrast to its action at DAT and NET where it acts as a pure uptake inhibitor, this compound functions as a substrate at SERT, inducing neurotransmitter release. who.intnih.gov Specifically, studies have shown that this compound and its isomer pentylone exhibit weak partial releasing actions at SERT, achieving about 50% of the maximal response observed with releasing agents. researchgate.netnih.gov This profile, combining potent dopamine reuptake inhibition with serotonin release, is a key feature of its pharmacological activity. nih.govresearchgate.net The potency of this compound at these transporters is detailed in the table below.

Table 1: In Vitro Activity of this compound at Monoamine Transporters in Rat Brain Synaptosomes

| Transporter | Activity Type | IC₅₀ (nM)¹ |

|---|---|---|

| DAT (Dopamine) | Uptake Inhibition | ~120 |

| NET (Norepinephrine) | Uptake Inhibition | >1000 |

| SERT (Serotonin) | Uptake Inhibition | 690 |

| SERT (Serotonin) | Substrate Release | Partial ( ~50% Eₘₐₓ) |

¹Data derived from studies in rat brain synaptosomes. IC₅₀ is the half-maximal inhibitory concentration. nih.govnih.gov

In Vivo Behavioral Pharmacology of this compound in Animal Models

In animal models, this compound produces significant psychomotor stimulant effects, characterized by dose-dependent increases in locomotor activity. who.int Studies in male C57BL/6J mice have shown that this compound is a potent and efficacious locomotor stimulant following subcutaneous administration. nih.gov

When compared to its structural isomers, pentylone and dibutylone, this compound was found to be the most potent and efficacious in stimulating locomotion. who.int The administration of this compound resulted in significant, dose-dependent hyperlocomotion. For example, at a dose of 10 mg/kg, this compound produced a greater magnitude of locomotor stimulation compared to both dibutylone and pentylone. nih.gov The stimulant effects of this compound typically occur within 10 minutes of administration and can last for over an hour. who.int However, at higher doses (e.g., 30 mg/kg), biphasic effects have been observed, characterized by a rapid initial increase in motor activity followed by a sustained period of decreased activity. nih.gov

Table 2: Locomotor Stimulant Effects of this compound in Mice

| Administration Route | Mouse Strain | ED₅₀ (mg/kg)¹ | Peak Effect Onset |

|---|---|---|---|

| Subcutaneous (s.c.) | C57BL/6J | ~2.1 | < 15 minutes |

| Intraperitoneal (i.p.) | Swiss-Webster | ~4.9 | < 10 minutes |

¹ED₅₀ is the dose that produces 50% of the maximal effect. Data from separate studies. who.intnih.gov

Drug discrimination studies are used to assess the interoceptive (subjective) effects of a compound by training animals to recognize and distinguish it from a vehicle or other drugs. In these rodent models, this compound has been shown to share subjective effects with known psychostimulants.

Specifically, in drug discrimination studies performed in animals, this compound fully substituted for the discriminative stimulus effects of methamphetamine. who.int This indicates that rodents trained to recognize methamphetamine perceive the internal cues produced by this compound as being similar to those of methamphetamine. This substitution suggests that this compound possesses a pharmacological profile that overlaps significantly with classic psychostimulants like methamphetamine, likely driven by its potent activity at the dopamine transporter. usdoj.govwho.int

The rewarding properties of this compound, a key component of its abuse potential, have been investigated using the conditioned place preference (CPP) paradigm in rodent models. nih.gov The CPP test assesses the rewarding effects of a drug by measuring the amount of time an animal spends in an environment previously associated with the drug's effects.

Studies in both mice and rats have demonstrated that this compound can induce significant conditioned place preference. nih.govnih.gov In male C57BL/6 mice, this compound produced a dose-dependent CPP at doses of 3.2 mg/kg and 32 mg/kg, indicating that the animals found the effects of the compound rewarding. nih.gov These findings suggest that this compound possesses reinforcing properties that can establish context-dependent associations. nih.govnih.gov

While CPP studies confirm this compound's rewarding effects, other preclinical models for assessing reinforcing properties, such as intravenous self-administration and intracranial self-stimulation (ICSS), have been identified as important areas for future research. nih.govresearchgate.net As of current literature, specific studies detailing the effects of this compound in self-administration or ICSS procedures have not been published. nih.govmdpi.com

Eutylone Metabolism and Biotransformation Pathways

Identification of Phase I Metabolites

Phase I metabolism of eutylone involves structural modifications through oxidation, reduction, and hydrolysis. Key pathways identified include the demethylenation of the methylenedioxy ring, reduction of the beta-ketone group, and N-dealkylation of the ethylamino side chain, as well as aliphatic hydroxylation researchgate.netnih.gov.

A primary and often initial step in the metabolism of this compound involves the enzymatic cleavage of the 3′,4′-methylenedioxy group. This reaction, characteristic for many synthetic cathinones with this structural feature, is a major metabolic pathway who.int. The process of demethylenation transforms the methylenedioxy ring into a dihydroxy metabolite (catechol) who.int.

This initial transformation is typically followed by O-methylation, a process mediated by catechol-O-methyltransferase (COMT), which adds a methyl group to one of the newly formed hydroxyl groups who.int. This results in the formation of two isomeric methoxy-hydroxy metabolites: 4′-methoxy-3′-hydroxy and 3′-methoxy-4′-hydroxy metabolites who.int. In vitro metabolic profiling has shown that demethylenation is often the first reaction to occur researchgate.netnih.gov. The demethylenation and subsequent O-methylation metabolites are considered appropriate biomarkers for identifying this compound consumption researchgate.netnih.govresearchgate.net.

Table 1: Metabolites from Demethylenation of this compound

| Metabolite ID | Biotransformation Pathway | Resulting Compound |

|---|---|---|

| M-A | Demethylenation | Dihydroxy-eutylone |

| M-B | Demethylenation, O-methylation | 4′-methoxy-3′-hydroxy-eutylone |

Another significant Phase I metabolic pathway for this compound is the reduction of its β-keto group healthyliferecovery.com. This reaction converts the ketone functional group into a secondary alcohol, forming a hydroxyl metabolite who.int. The reduction of the beta-ketone results in one of the most prominent metabolites found in biological samples researchgate.net. This keto-reduced metabolite has been successfully synthesized and quantified in blood samples from forensic cases, confirming its importance as a marker of this compound intake nih.gov.

Table 2: Metabolite from β-Ketone Reduction of this compound

| Metabolite ID | Biotransformation Pathway | Resulting Compound |

|---|

The metabolism of this compound also proceeds via N-dealkylation and aliphatic hydroxylation nih.gov. N-dealkylation involves the removal of the ethyl group from the nitrogen atom of the amino side chain, a process known as N-deethylation ovid.com. This pathway leads to the formation of a primary amine metabolite ovid.com.

Aliphatic hydroxylation, another identified pathway, involves the addition of a hydroxyl group to the alkyl side chain of the molecule nih.govresearchgate.net. In vitro experiments using human liver microsomes have successfully identified metabolites resulting from both N-dealkylation and aliphatic hydroxylation researchgate.netnih.gov.

Table 3: Metabolites from N-Dealkylation and Hydroxylation of this compound

| Metabolite ID | Biotransformation Pathway | Resulting Compound |

|---|---|---|

| M-E | N-Deethylation | N-deethyl-eutylone |

Identification of Phase II Metabolites

Following Phase I reactions, the resulting metabolites, which now possess functional groups like hydroxyl and catechol moieties, undergo Phase II conjugation. These reactions increase the water solubility of the metabolites, facilitating their elimination from the body. For this compound, the primary Phase II pathways are glucuronidation and sulfation who.intnih.gov.

Glucuronidation is a pivotal Phase II metabolic route for this compound researchgate.netresearchgate.netnih.gov. In this process, glucuronic acid is attached to the Phase I metabolites. The hydroxylated metabolites formed during Phase I, including the products of demethylenation and β-ketone reduction, are substrates for UDP-glucuronosyltransferase enzymes, leading to the formation of glucuronide conjugates who.int. The resulting glucuronides are significantly more water-soluble, allowing for efficient renal excretion wikipedia.org. Studies have identified several glucuroconjugates in biological samples, underscoring the importance of this pathway in the detoxification and clearance of this compound nih.gov.

Table 4: Examples of this compound Phase II Glucuronide Conjugates

| Metabolite Type | Biotransformation Pathway | Resulting Compound |

|---|---|---|

| Glucuronide Conjugate | Demethylenation, Glucuronidation | Dihydroxy-eutylone glucuronide |

In addition to glucuronidation, sulfation has been identified as a relevant Phase II conjugation pathway for this compound metabolites who.int. This process involves the transfer of a sulfonate group to the hydroxyl groups of Phase I metabolites. Analysis of blood samples has confirmed the presence of sulfoconjugates of this compound metabolites nih.gov. Like glucuronidation, sulfation increases the polarity and water solubility of the metabolites, aiding in their excretion who.int.

Table 5: Examples of this compound Phase II Sulfate Conjugates

| Metabolite Type | Biotransformation Pathway | Resulting Compound |

|---|---|---|

| Sulfate Conjugate | Demethylenation, Sulfation | Dihydroxy-eutylone sulfate |

In Vitro Metabolic Studies of this compound

In vitro experimental models are fundamental for elucidating the metabolic fate of xenobiotics. For this compound, such studies have primarily utilized liver sub-cellular fractions to identify the enzymes and pathways involved in its breakdown.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov Both human and rat liver microsomes have been employed to investigate the metabolism of this compound.

In studies using human liver microsomes (HLM), researchers successfully generated and identified several this compound metabolites. nih.govresearchgate.net These experiments revealed five primary metabolites resulting from several key reactions: N-dealkylation, β-ketone reduction, demethylenation, aliphatic hydroxylation, and a sequential pathway of demethylenation followed by O-methylation. nih.govresearchgate.net

Similarly, investigations with rat liver microsomes (RLM) identified a total of eight metabolites. nih.govbohrium.com Four of these were products of phase I reactions, while the other four were phase II conjugates, specifically O-glucuronides formed after initial phase I transformations. nih.govbohrium.com The pivotal metabolic reactions observed in RLM were demethylenation and subsequent O-glucuronidation. nih.govbohrium.comresearchgate.net

The primary metabolic pathways identified in these liver microsome studies are summarized below.

Table 1: this compound Metabolic Pathways Identified in Liver Microsome Models

| Metabolic Reaction | Metabolite Type | In Vitro Model |

|---|---|---|

| N-dealkylation | Phase I | Human Liver Microsomes |

| β-ketone reduction | Phase I | Human Liver Microsomes |

| Demethylenation | Phase I | Human & Rat Liver Microsomes |

| Aliphatic hydroxylation | Phase I | Human Liver Microsomes |

| Demethylenation and O-methylation | Phase I | Human Liver Microsomes |

While microsomes contain the bulk of CYP enzymes, the cytosolic fraction of liver cells also houses important metabolic enzymes. mdpi.com To gain a more comprehensive understanding of this compound's metabolism, studies have been conducted using a combination of human liver microsomes and cytosol. nih.govresearchgate.net The inclusion of the cytosolic fraction is crucial for detecting metabolites formed by cytosolic enzymes, such as those involved in reduction reactions. The identification of the β-ketone reduction metabolite of this compound in these combined systems points to the involvement of cytosolic reductases in its biotransformation. nih.govresearchgate.net

Metabolic stability assays are performed in vitro to estimate how quickly a compound is cleared by the liver. In a study utilizing rat liver microsomes, this compound demonstrated low metabolic stability. researchgate.netnih.govbohrium.com The in vitro elimination half-life (t½) was determined to be a brief 2.27 minutes. researchgate.netnih.govbohrium.com This rapid metabolism in the experimental model suggests that the compound is likely to be extensively biotransformed in vivo.

Further kinetic parameters calculated from this study include the in vitro maximum velocity (Vmax) of 19.40 µmol/mg/min and an intrinsic maximum clearance (CLmax, in vitro) of 3.36 mL/min/mg. nih.govbohrium.com

In a different context, the stability of this compound was assessed in biological matrices like blood and urine at various storage temperatures. These studies showed that methylenedioxy-substituted cathinones like this compound are significantly more stable compared to other classes of cathinones. who.int The half-life of this compound in blood was 31 days at 20°C and 4.8 days at 32°C. who.int In urine, the stability was dependent on pH, with a half-life of 13 days at 32°C (pH 4.0) and 3 days at 32°C (pH 8.0). who.int

Table 2: Half-Life Determination of this compound in Different Conditions

| Matrix/Model | Condition | Half-Life (t½) |

|---|---|---|

| Rat Liver Microsomes | In vitro metabolism | 2.27 minutes |

| Blood | Storage at 20°C | 31 days |

| Blood | Storage at 32°C | 4.8 days |

| Urine (pH 4.0) | Storage at 32°C | 13 days |

In Silico Prediction and Validation of this compound Biotransformation Pathways

In silico tools serve to predict the metabolites of a compound, which can guide analytical strategies for their detection in biological samples. Several software packages, including GLORYx, BioTransformer 3.0, SyGMa, and MetaTrans, have been used to predict the biotransformation pathways of this compound. nih.govresearchgate.netresearchgate.net

A comparative study showed that different tools have varying strengths. nih.govresearchgate.net For instance, BioTransformer was particularly effective in predicting phase I reactions, while SyGMa was noted for being the most exhaustive, predicting a large number of potential metabolites. nih.govresearchgate.netresearchgate.net As mentioned previously, GLORYx uniquely predicted glutathione conjugation. nih.govresearchgate.net

When the predictions from these combined tools were compared against experimental data from the literature, a significant overlap was found. nih.govresearchgate.net The in silico models successfully predicted key metabolic reactions confirmed in in vitro and in vivo studies, such as demethylenation, N-dealkylation, and β-ketone reduction. nih.govresearchgate.net This validation underscores the utility of integrated computational approaches in anticipating the metabolic profile of new psychoactive substances.

Identification and Characterization of this compound Metabolites as Consumption Biomarkers

A primary goal of metabolic studies is to identify specific biomarkers that can confirm the consumption of a particular substance. An ideal biomarker is a metabolite that is unique to the parent drug and detectable for a reasonable period in biological fluids like urine or blood.

Based on evidence from both in vitro experiments (using human liver microsomes) and analysis of authentic urine samples, several key metabolites have been proposed as the most suitable biomarkers for this compound consumption. nih.govresearchgate.netresearchgate.netresearchgate.net These include:

The β-ketone reduction metabolite

The demethylenation and O-methylation metabolite

The β-ketone reduction, demethylenation, and O-methylation metabolite

The β-ketone reduced metabolite, in particular, has been highlighted as a prominent and appropriate biomarker. researchgate.net In one case report, this keto-reduced metabolite was synthesized and quantified in blood samples. researchgate.netnih.gov Furthermore, analysis of blood samples from forensic cases has led to the description of 16 phase I (e.g., hydroxylated, demethylated) and phase II (glucuroconjugates and sulfoconjugates) metabolites, expanding the list of potential consumption markers. researchgate.netnih.gov The identification of these specific metabolites helps to expand the detection window for this compound use and provides crucial information for clinical and forensic toxicology. nih.gov

Table 3: Proposed Biomarkers for this compound Consumption

| Proposed Biomarker | Metabolic Origin |

|---|---|

| β-ketone reduction metabolite | Phase I (Reduction) |

| Demethylenation & O-methylation metabolite | Phase I (Sequential) |

| β-ketone reduction, demethylenation & O-methylation metabolite | Phase I (Sequential) |

| N-deethylation metabolite | Phase I (N-dealkylation) |

Table of Mentioned Compounds

| Compound Name |

|---|

| Butylone |

| Dibutylone (B1660615) |

| This compound |

| MDMA (3,4-methylenedioxymethamphetamine) |

| Methylone |

Stability of this compound and its Metabolites in Biological Matrices (e.g., Urine, Blood)

The stability of this compound in biological samples is a critical consideration for forensic and clinical toxicology to ensure accurate quantitative analysis. Research has demonstrated that the stability of synthetic cathinones, including this compound, is significantly influenced by the storage temperature, the pH of the matrix, and the specific chemical structure of the compound. ojp.govojp.gov

Studies have systematically evaluated the stability of this compound in both blood and urine under various storage conditions. who.intnih.gov Generally, synthetic cathinones are most stable when stored frozen in acidic urine and are least stable under alkaline conditions, especially at elevated temperatures. ojp.govojp.gov The concentration of the drug in the sample does not appear to be a significant factor in its stability. ojp.govojp.gov

This compound, being a methylenedioxy-substituted cathinone (B1664624), has been found to be more stable in biological matrices compared to other structural classes of cathinones, a stabilizing effect attributed to the methylenedioxy group. who.intnih.gov Despite this enhanced stability, degradation can still occur, particularly with improper storage. For instance, at elevated temperatures, significant loss of many cathinones can be observed within hours to days. ojp.govoup.com Therefore, proper storage of biological specimens, typically at refrigerated or frozen temperatures, is crucial to minimize degradation and ensure the integrity of the analytical results. ojp.govfrontiersin.org

Stability in Blood

In blood, the stability of this compound is highly dependent on the storage temperature. who.intoup.com At room temperature and higher, this compound demonstrates a notable rate of degradation. However, when stored at refrigerated or frozen temperatures, its stability is considerably enhanced.

A study on the stability of 22 synthetic cathinones, including this compound, provided specific half-life data in blood at different temperatures. who.int No degradation of this compound was observed at lower temperatures. who.int

Key Research Findings for this compound Stability in Blood:

| Temperature | Half-life (t½) |

| 20ºC | 31 days |

| 32ºC | 4.8 days |

Data sourced from a 2021 Critical Review Report on this compound. who.int

Stability in Urine

The stability of this compound in urine is influenced by both temperature and pH. who.intnih.gov Acidic conditions tend to preserve the compound better than alkaline conditions. ojp.gov Similar to blood, lower storage temperatures significantly improve the stability of this compound in urine.

The same comprehensive study provided detailed half-life information for this compound in urine at different pH levels and temperatures. who.int

Key Research Findings for this compound Stability in Urine:

| pH | Temperature | Half-life (t½) |

| 4.0 | 32ºC | 13 days |

| 8.0 | -4ºC | 6.2 days |

| 8.0 | 20ºC | 11 days |

| 8.0 | 32ºC | 3 days |

Data sourced from a 2021 Critical Review Report on this compound. who.int

While specific stability data for the metabolites of this compound are not as extensively detailed in the literature, it is understood that they undergo similar degradation pathways. The primary metabolites of this compound include products of N-dealkylation, β-ketone reduction, demethylenation, and subsequent O-methylation. researchgate.netnih.govresearchgate.net The stability of these metabolites would also be dependent on storage conditions. Therefore, the same precautions taken for the storage of samples containing this compound should be applied to ensure the stability of its metabolites.

Analytical Methodologies for Eutylone Research

Spectroscopic and Chromatographic Techniques for Identification and Quantification

A combination of chromatographic separation and spectroscopic detection forms the cornerstone of eutylone analysis. These methods are essential for both the definitive identification of the compound and the determination of its concentration in a given sample. who.int

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely available technique used in forensic laboratories for toxicological analysis. who.intresearchgate.net While effective for many substances, the analysis of synthetic cathinones like this compound can be challenging due to their similar electron ionization (EI) mass spectra, which can hinder confident identification. nist.gov Differentiation from isomers often relies on variations in GC retention times. nist.gov

For enhanced specificity, Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS) can be employed. This high-resolution technique provides more accurate mass data, aiding in the structural confirmation of the molecule. In one study, the analysis of an unknown sample by GC-QTOF-MS identified characteristic fragment ions (m/z) for this compound at 86.0964 (base peak), 58.0651, 149.0235, 121.0286, and 65.0386. nih.gov Some GC-MS methods may require a derivatization step prior to analysis to improve the chromatographic properties of the analytes. nih.gov

Liquid chromatography coupled with mass spectrometry is a powerful and versatile tool for this compound analysis, offering high sensitivity and selectivity for both qualitative and quantitative purposes in seized materials and biological samples. who.intunodc.org This technique is particularly advantageous for its ability to analyze samples with minimal preparation and for its suitability in detecting metabolites.

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS) has been utilized in comprehensive drug screening protocols for the initial identification of this compound in biological samples like blood, urine, and tissue. who.intovid.com This approach allows for non-targeted data acquisition, enabling the detection of a wide range of substances. ovid.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound. who.intovid.com This technique offers excellent sensitivity and specificity by monitoring specific transitions from a precursor ion to product ions. ovid.comoup.com Validated LC-MS/MS methods have been developed to quantify a wide array of synthetic cathinones, including this compound, in postmortem blood with a linear range typically between 1–500 ng/mL. oup.com The limit of quantification (LOQ) and limit of detection (LOD) have been reported as low as 1 ng/mL. oup.com The biphenyl (B1667301) phase of certain chromatography columns has proven effective in resolving isomers like this compound and pentylone (B609909). unitedchem.com

High-Resolution Mass Spectrometry (LC-HRMS) , including LC-QTOF-MS, provides highly accurate mass measurements, which are crucial for identifying this compound and its metabolites. researchgate.netnih.gov One study used LC-QTOF-MS to identify and quantify this compound and its metabolites in urine, identifying five metabolites in in vitro experiments. nih.gov Another investigation used LC-HRMS to analyze a seized powder, confirming its identity as this compound with a purity greater than 99%. nih.gov This technique also enabled the identification of 16 phase I and phase II metabolites in blood samples from an intoxication case. nih.gov

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Details | Source |

|---|---|---|

| Instrumentation | Waters Xevo TQ-XS and Waters Acquity UPLC | ovid.com |

| Analytical Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | ovid.com |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol | ovid.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | ovid.comoup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | ovid.com |

| Precursor Ion (m/z) | 236.1 | ovid.com |

| Product Ions (m/z) | 161.1, 86.1 | ovid.com |

This table is interactive and represents a summary of typical parameters used in research.

Infrared (IR) spectroscopy is a valuable technique for identifying this compound, particularly in seized materials. who.int Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) can be used for direct analysis of a sample. nih.gov Characteristic absorption peaks for this compound have been identified at 1682 cm⁻¹ (C=O bond), as well as at 1503, 1488, 1436, 1256, 1035, and 935 cm⁻¹. nih.gov

Gas Chromatography-Infrared Detection (GC-IRD) is another powerful method that provides two independent means of analysis: chromatographic separation and infrared data. unodc.org This technique is particularly useful for differentiating between isomers. unodc.org

Ion Chromatography (IC) has been listed as one of the analytical methodologies employed for the identification of this compound in seized samples. who.int This technique separates ions and polar molecules based on their affinity to an ion exchanger.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation and confirmation of chemical compounds. nih.gov It has been used to identify seized powders as this compound, often in conjunction with LC-HRMS, to confirm purity of over 99%. researchgate.netnih.gov ¹H-NMR analysis is a key component in the structural confirmation of new psychoactive substances like this compound. nih.gov

Sample Matrix Considerations for Analytical Studies

The analysis of this compound is performed on a variety of sample types, or matrices, each presenting unique challenges for preparation and analysis. Methodologies must be adapted to account for the complexity of the matrix and the expected concentration of the analyte.

Seized Materials: this compound is often encountered as a white or off-white crystalline powder. unodc.orgnih.gov Analysis of these materials may involve dissolving the sample in a suitable solvent, such as methanol, before injection into an analytical instrument. nih.gov Techniques like GC-MS, LC-MS, FTIR, and NMR are commonly used for identification. who.intnih.gov

Biological Matrices: The detection of this compound in biological samples is crucial for forensic and clinical investigations. Common matrices include blood, urine, and tissue. who.intovid.com The concentrations in these samples can vary widely, requiring highly sensitive analytical methods. who.int

Blood: Analysis of this compound in postmortem or driving under the influence of drugs (DUID) cases frequently involves blood samples. who.intresearchgate.net Sample preparation often requires a protein precipitation step or, more commonly, solid-phase extraction (SPE) to remove interferences before LC-MS/MS analysis. oup.comunitedchem.comnih.gov

Urine: Urine is a common matrix for drug testing as it is non-invasive to collect and often contains higher concentrations of parent drugs and their metabolites. nih.govnih.govnih.gov Sample preparation may involve a "dilute-and-shoot" approach or extraction techniques like supported liquid extraction or SPE. researchgate.netnih.gov

Tissues: In postmortem investigations, tissue samples may also be analyzed for the presence of this compound. who.intovid.com

The stability of this compound in different matrices and storage conditions is an important consideration for ensuring accurate quantitative results. nih.gov Studies have shown that methylenedioxy-substituted cathinones like this compound are more stable in blood and urine compared to other cathinone (B1664624) structural classes. who.int

Table 2: this compound Concentrations in Forensic Casework

| Sample Matrix | Case Type | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Source |

|---|---|---|---|---|

| Blood | Postmortem | 1.2 - 11,000 | 1,020 | who.intovid.com |

| Blood | DUID | 17 - 3,600 | 942 | who.intovid.com |

| Blood | Intoxication Case 1 (Male) | - | 1,374 | nih.gov |

This table is interactive and summarizes reported concentrations from forensic investigations.

Structure Activity Relationship Sar Studies of Eutylone and Its Analogues

Correlating Structural Modifications with Monoamine Transporter Activity

Eutylone exerts its primary pharmacological effects through interactions with monoamine transporters: the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). researchgate.netnih.govnih.gov Research indicates that this compound functions as a "hybrid" transporter compound. researchgate.netnih.govnih.gov It acts as an inhibitor of the reuptake of both dopamine and norepinephrine, while simultaneously serving as a substrate that promotes the release of serotonin. researchgate.netnih.govnih.gov In in vitro studies using rat brain synaptosomes, the potency of this compound in inhibiting dopamine uptake at DAT has been observed to be approximately tenfold higher than its potency in inhibiting norepinephrine uptake at NET. researchgate.netnih.govnih.gov Furthermore, this compound has been shown to inhibit serotonin uptake at SERT and exhibits weak partial agonistic (releasing) actions at this transporter. researchgate.netnih.govnih.gov

The intricate nature of synthetic cathinone (B1664624) interactions with monoamine transporters is shaped by the specific binding characteristics and the strength of their interactions with the DAT, NET, and SERT proteins. frontiersin.orgresearchgate.net This can lead to diverse pharmacological profiles, where some compounds selectively target one or two transporters, while others, like this compound, display a hybrid mechanism involving both reuptake inhibition and substrate-mediated release. frontiersin.orgresearchgate.net The characteristics of the amine substituent, particularly its size and the number of attached groups, play a significant role in determining whether a synthetic cathinone derivative acts predominantly as a transporter substrate or a reuptake blocker. researchgate.net

Comparative SAR Analysis with Structural Isomers (e.g., Pentylone (B609909), Dibutylone)

This compound exists as a structural isomer alongside compounds such as Pentylone and Dibutylone (B1660615). researchgate.netnih.gov Despite their isomeric relationship and shared core structure, these compounds exhibit distinct profiles in their interactions with monoamine transporters. nih.gov

Comparative SAR studies have highlighted the similarities and differences between these isomers. This compound and Pentylone demonstrate nearly equivalent potency in their ability to inhibit the reuptake of dopamine at DAT and norepinephrine at NET. researchgate.netnih.gov However, a subtle difference is observed at the serotonin transporter, where this compound shows slightly higher potency as a SERT inhibitor compared to Pentylone. researchgate.netnih.gov A notable distinction arises when comparing their effects at SERT with Dibutylone: both this compound and Pentylone inhibit serotonin uptake, a property not observed with Dibutylone. researchgate.netnih.govnih.gov Additionally, both this compound and Pentylone exhibit weak partial releasing effects at SERT. researchgate.netnih.govnih.gov

The following table summarizes the comparative activity of this compound and its structural isomers at monoamine transporters based on available research:

| Compound | DAT Inhibition | NET Inhibition | SERT Inhibition | SERT Release |

| This compound | Potent | Potent | Inhibits uptake | Partial release |

| Pentylone | Potent | Potent | Inhibits uptake | Partial release |

| Dibutylone | Potent | Potent | No inhibition | No release |

Note: "Potent" indicates significant uptake inhibition reported in studies. "Inhibits uptake" indicates that uptake inhibition was observed. "Partial release" refers to the observation of weak partial releasing actions.

Influence of Alpha-Carbon Chain Length and Amine Substitution on Pharmacological Properties

Modifications to the alpha-carbon chain length and the nature of the amine substituent are key determinants of the pharmacological properties of synthetic cathinones. acs.orgnih.govnih.gov

Studies investigating the SAR of N-ethyl-substituted cathinones, a class to which this compound belongs due to its N-ethyl group, have demonstrated that increasing the length of the aliphatic chain at the alpha-carbon can influence the potency of dopamine uptake inhibition. nih.govresearchgate.net Specifically, potency has been shown to increase with chain elongation from methyl to propyl, but may then decrease with further increases from butyl to pentyl, suggesting a complex, non-linear relationship with psychostimulant effects. nih.govresearchgate.net Furthermore, longer alpha-carbon side chains have been associated with increased cytotoxicity, potentially due to enhanced membrane permeability. nih.govresearchgate.net

Alterations to the amine group, such as the degree of N-alkylation (e.g., N-methylation, N-ethylation) or the incorporation of cyclic structures, significantly impact the stimulant potency and whether a compound acts as a transporter substrate or inhibitor. acs.org While bulkier amine substituents might lead to decreased cytotoxicity, they can also contribute to increased abuse potential and psychostimulant effects. acs.org The size and number of substituents on the amine nitrogen are considered critical factors in determining a derivative's functional activity at monoamine transporters (i.e., as a substrate or blocker). researchgate.net

Prevalence and Monitoring in Academic and Research Contexts

Global and Regional Trends in Eutylone Detection in Research Datasets

Research datasets, particularly those from forensic toxicology laboratories and drug monitoring programs, indicate significant global and regional trends in this compound detection. This compound has been identified in forensic casework in the United States, Europe, Australia, and New Zealand since 2019. who.int The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) listed this compound under intensive monitoring as of March 2021. who.int

In the United States, this compound emerged on the illicit drug market around 2014, with a notable increase in reports to the National Forensic Laboratory Information System (NFLIS) between 2017 and 2019. who.int Preliminary data from the Office of National Drug Control Policy (ONDCP) suggested this compound's involvement in approximately 23,000 seizure events in the US in 2019 and 2020. who.int The Center for Forensic Science Research and Education (CFSRE) reported 63 instances of this compound since 2018 and issued a public health alert regarding its increasing prevalence in US forensic casework. who.int Between January 2019 and April 2020, this compound was quantitatively identified in 83 forensic investigations across 13 US states, with Florida accounting for a significant percentage of positive cases. nih.govresearchgate.net

In Europe, this compound was first detected in Poland in March 2014. who.intwho.int Wastewater analysis studies have also indicated the presence and trends of this compound in European countries. esr.cri.nz

Australia and New Zealand have also seen the emergence of this compound. who.int Wastewater analysis in Australia detected this compound in samples collected between October 2017 and June 2018, and again between October 2019 and February 2020. who.intwho.int Drug checking services in New Zealand identified this compound in a substantial proportion of tested tablets, frequently sold as MDMA, in 2021. who.intwho.intresearchgate.net A study analyzing post-mortem forensic toxicology cases and seized drug samples in New Zealand between 2020 and 2021 observed a significant increase in this compound detections. researchgate.net

Research findings often highlight the matrices in which this compound is detected. These include biological fluids such as blood, urine, and tissue, particularly in post-mortem and driving under the influence of drugs (DUID) cases. who.intnih.govresearchgate.net this compound has also been frequently detected in seized drug products, sometimes misrepresented as other substances like MDMA, mephedrone, or methylone. who.int

Data from forensic investigations in the US between January 2019 and April 2020 provided quantitative insights into this compound concentrations in biological samples. who.intnih.govresearchgate.net

| Matrix | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Range (ng/mL) | Number of Cases (n) |

| Postmortem Blood | 1020 | ±2242 | 1.2–11,000 | 67 |

| DUID Blood | 942 | ±1407 | 17–3600 | 7 |

Table 1: this compound Concentrations in Forensic Cases (January 2019 - April 2020, US) who.intnih.govresearchgate.net

These detection trends underscore the increasing presence of this compound in various regions and its relevance in forensic and public health monitoring.

Epidemiological Surveillance through Wastewater Analysis

Wastewater-based epidemiology (WBE) has proven to be a valuable tool for epidemiological surveillance of NPS, including this compound, providing insights into community-level drug consumption patterns. esr.cri.nznih.govnewswise.comuq.edu.au This method allows for the detection of substances even when used by a small number of individuals or in small quantities. newswise.com

International wastewater surveillance programs have detected this compound in multiple countries across different continents, including Australia, New Zealand, the United States, and Canada. esr.cri.nzacs.orguq.edu.auunisa.edu.aunewswise.com Studies analyzing wastewater samples collected over specific periods, such as the New Year holidays, have shown increased consumption of NPS, with this compound being one of the frequently detected substances. esr.cri.nzacs.orguq.edu.aunewswise.com

In Australia, wastewater analysis from February 2022 to February 2023 identified this compound among the detected NPS. nih.govnewswise.comuq.edu.au While initially detected at a higher frequency in capital cities (65% in February 2022), a noticeable decreasing trend in this compound detection frequency and mass loads was observed over this period, dropping to 30% a year later. nih.govnewswise.comuq.edu.au

A study involving wastewater analysis from 10 countries over the 2020-2021 New Year period found this compound to be among the emerging substances detected most frequently and with the highest mass loads, indicating its international popularity. acs.orgnewswise.com High loads of this compound were particularly noted in New Zealand and were also present in Australian and North American samples. acs.orgnewswise.com

Wastewater analysis provides an additional early warning system for alerting to potential NPS use trends, sometimes pre-dating detection through other monitoring sources. nih.govuq.edu.au

This compound's Role as a Reference Material for Scientific Research

This compound is utilized as a reference material in scientific research, particularly in analytical chemistry and forensic science. who.intwho.intbiosynth.comcaymanchem.comcymitquimica.com Reference materials are essential for the development and validation of analytical methods used to identify and quantify substances in various matrices.

Commercial suppliers offer this compound, often in hydrochloride salt form, as an analytical reference standard. who.intcaymanchem.comglpbio.comlabscoop.comcerilliant.com Deuterated internal standards, such as this compound-d5 hydrochloride, are also available and are used for the quantification of this compound by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.comcaymanchem.comcerilliant.com

These reference materials are crucial for forensic and clinical investigations, enabling laboratories to implement routine methods for the analysis of this compound in seized materials and biological samples. who.intcaymanchem.comcerilliant.comcerilliant.com The availability of certified reference materials (CRMs) meeting international standards (ISO/IEC 17025 and ISO 17034) further supports the accuracy and reliability of analytical measurements in research and forensic applications. caymanchem.comcaymanchem.com

Patterns of Substitution and Replacement by Other Novel Psychoactive Substances (NPS) in Research Findings

Research findings indicate that this compound has appeared in the NPS market, often substituting or replacing other substances, particularly synthetic cathinones that have become controlled or less available. This dynamic nature of the NPS market poses ongoing challenges for monitoring and detection.

Following the federal scheduling of N-ethylpentylone in the United States in August 2019, this compound and benzylone were noted to proliferate in the NPS market, suggesting a shift in supply. cfsre.orgcfsre.org Research has shown that this compound quickly replaced N-ethylpentylone as a prevalent synthetic stimulant in forensic casework. nih.govresearchgate.netcfsre.org

In New Zealand, drug checking services observed this compound as a common substitute for MDMA in tested tablets. researchgate.netacs.orgnewswise.com This highlights instances where users may unknowingly consume this compound when intending to use other substances. who.int

More recently, trends in some regions have shown a decrease in this compound detection coinciding with an increase in other synthetic cathinones. For example, in Australia, a noticeable decreasing trend in this compound detection in wastewater was observed between February 2022 and February 2023, while N,N-dimethylpentylone (N,N-DMP) and pentylone (B609909) detections increased simultaneously. nih.govnewswise.comuq.edu.au This suggests that N,N-DMP and pentylone may have displaced this compound in the market during this period. nih.goveurekalert.org

This pattern of substitution underscores the need for continuous monitoring and research into emerging NPS to keep analytical methods and surveillance efforts up to date. frontiersin.org

常见问题

Q. What are the primary pharmacological mechanisms of eutylone, and how do they inform experimental design for abuse potential studies?

this compound acts as a monoamine reuptake inhibitor, binding to dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, thereby increasing extracellular concentrations of these neurotransmitters . This mechanism aligns with its structural similarity to schedule I/II substances like methylone and MDMA. To assess abuse potential, in vitro assays using transfected cell lines expressing human DAT, SERT, and NET are recommended. Competitive binding experiments with radiolabeled ligands (e.g., H-dopamine) can quantify inhibition constants (), while microdialysis in rodent models measures real-time neurotransmitter release in reward pathways (e.g., nucleus accumbens) .

Q. What are the most common adverse effects observed in this compound users, and how can researchers validate these findings in controlled settings?

Clinical reports document tachycardia (100+ bpm), hyperthermia (>38°C), agitation, delirium, and rhabdomyolysis . To validate these, researchers should employ:

- Human studies : Retrospective analysis of emergency department (ED) cases with LC-MS/MS-confirmed this compound exposure, controlling for polydrug use (Table 1 in summarizes 11 cases with vitals and outcomes).

- Preclinical models : Telemetry in rodents to monitor cardiovascular changes and infrared thermography for hyperthermia under controlled dosing (e.g., 10–50 mg/kg, intraperitoneal) .

Q. What analytical methods are recommended for detecting this compound in biological samples, and how do they address false positives?

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is the gold standard due to its high resolution (mass error <5 ppm) and ability to differentiate this compound (, exact mass 236.1281 Da) from isomers like dibutylone . Key validation steps include:

- Retention time matching (±0.2 minutes) against certified reference materials.

- Fragment ion analysis (e.g., 149.0231 Da for this compound vs. dibutylone-specific ions) .

- Isotopic pattern verification (e.g., 3.7% C abundance) .

Advanced Research Questions

Q. How do this compound’s behavioral effects compare to MDMA in preclinical models, and what experimental paradigms best capture these differences?

this compound induces dose-dependent conditioned place preference (CPP) and conditioned taste avoidance (CTA) , similar to MDMA but with distinct neurochemical profiles. In rats:

- CPP : this compound (5–10 mg/kg) produces reward comparable to MDMA (3–6 mg/kg), but MDMA pre-exposure attenuates this compound-induced CTA, suggesting serotonergic cross-tolerance .

- Neurochemical specificity : this compound’s hybrid action on dopamine and serotonin (unlike MDMA’s SERT dominance) may explain its unique aversive/reward dissociation. Use in vivo voltammetry to compare DA/5-HT dynamics in real time .

Q. What methodological challenges arise in distinguishing this compound metabolites from those of structurally related cathinones like dibutylone?

this compound’s hydrogenated metabolite (M.3, ) is indistinguishable from dibutylone’s metabolite via MS/MS alone (Figure 147 vs. 166 in ). Solutions include:

Q. How can researchers resolve contradictions in neurochemical data, such as discrepancies between in vitro binding affinity and in vivo behavioral potency?

Discrepancies may arise from this compound’s pharmacokinetic properties (e.g., rapid metabolism) or species-specific transporter expression. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。